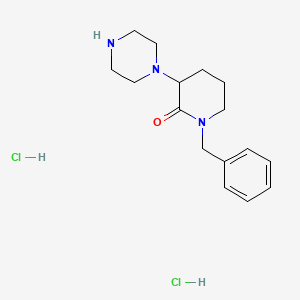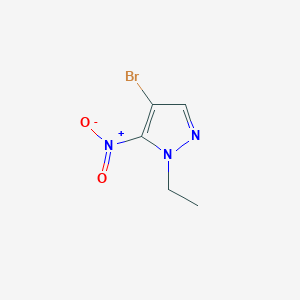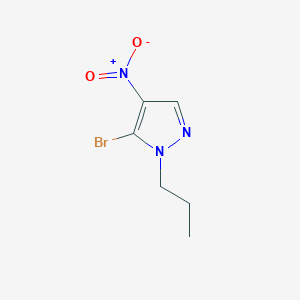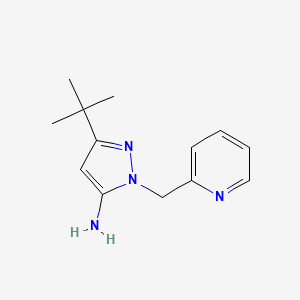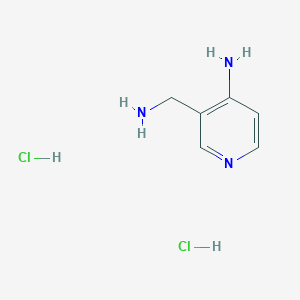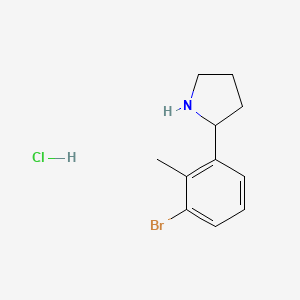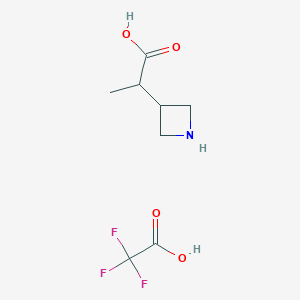
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
Overview
Description
“2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid” is a chemical compound with the CAS Number: 1909327-16-7 . It has a molecular weight of 245.16 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
An efficient protocol providing easy access to chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives is described . In the first stage of the synthesis, alkylated phosphonates and N-Boc-azetidin-3-one were converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction . These were then subjected to a standard hydrogenation procedure .Molecular Structure Analysis
The IUPAC name of the compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yloxy)acetic acid (1/1) . The InChI code is 1S/C5H9NO3.C2HF3O2/c7-5(8)3-9-4-1-6-2-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) .Chemical Reactions Analysis
The subsequent reaction of racemic amino esters with sodium hydroxide in methanol afforded the target racemic N-Boc-amino acids as major products . The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids were prepared via optical resolution of the racemates using (S)-4-benzyl-2-oxazolidinone as the resolving agent to obtain the diastereomeric pairs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.16 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis and Chemical Applications
Transition-Metal-Free Coupling Reactions : A study by Roy, Baviskar, & Biju (2015) reported a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid. This method furnished N-aryl β-amino and γ-amino alcohol derivatives, which are important in medicinal chemistry.
Synthesis of Azetidine Analogs for Nicotinic Receptors : Karimi & Långström (2002) synthesized an azetidine analog, which might be a novel ligand for nicotinic receptors. The synthesis involved coupling reactions followed by deprotection using trifluoroacetic acid (Karimi & Långström, 2002).
Synthesis of Monocyclic-2-Azetidinones : Behzadi et al. (2015) used 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid in synthesizing monocyclic-2-azetidinones, demonstrating the control of diastereoselectivity in the reaction process (Behzadi et al., 2015).
Asymmetric Synthesis of Azetidinones : Barton et al. (1990) described an efficient asymmetric approach to synthesize trisubstituted azetidin-2-ones using a chiral auxiliary in the Staudinger reaction (Barton et al., 1990).
Material Science and Industrial Applications
Development of Energetic Materials : Singh, Sikder, & Sikder (2005) improved the synthesis of an energetic material, 1,3,3-Trinitroazetidine, using a sequence of reactions that include trifluoroacetic acid as a reagent (Singh et al., 2005).
Self-Curable Polyurethane Systems : Wang et al. (2006) synthesized an azetidine-containing compound for use in self-curable aqueous-based polyurethane dispersions, demonstrating its application in polymer science (Wang et al., 2006).
Pharmaceutical and Biological Research
Synthesis of β-Lactam Antibiotics : Woulfe & Miller (1985) described the synthesis of substituted azetidinyl]oxy]acetic acids, which are a new class of β-lactam antibiotics, showcasing the relevance in antibiotic development (Woulfe & Miller, 1985).
Development of Bioactive Compounds : Ayyash & Habeeb (2019) synthesized novel 2-azetidinone derivatives from pyrazin dicarboxylic acid and evaluated their antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(azetidin-3-yl)propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-4(6(8)9)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKIRSEQAWRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid | |
CAS RN |
1797923-92-2 | |
| Record name | 2-(azetidin-3-yl)propanoic acid; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



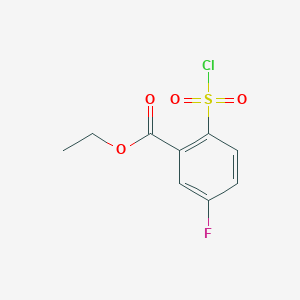
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)


![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)

